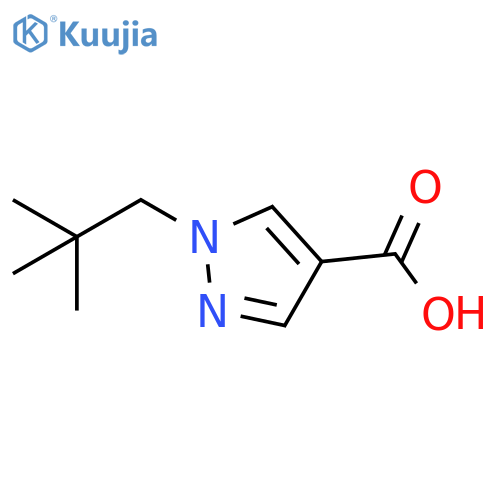

Cas no 1403565-18-3 (1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid)

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-Dimethyl-propyl)-1H-pyrazole-4-carboxylic acid

- 1-Neopentyl-1H-pyrazole-4-carboxylic acid

- 1H-Pyrazole-4-carboxylic acid, 1-(2,2-dimethylpropyl)-

- 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid

-

- MDL: MFCD20731513

- インチ: 1S/C9H14N2O2/c1-9(2,3)6-11-5-7(4-10-11)8(12)13/h4-5H,6H2,1-3H3,(H,12,13)

- InChIKey: OBCWOVWNEUXQKF-UHFFFAOYSA-N

- ほほえんだ: N1(CC(C)(C)C)C=C(C(O)=O)C=N1

じっけんとくせい

- 密度みつど: 1.12±0.1 g/cm3(Predicted)

- ふってん: 321.0±15.0 °C(Predicted)

- 酸性度係数(pKa): 3.86±0.10(Predicted)

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D121841-500mg |

1-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic Acid |

1403565-18-3 | 500mg |

$ 730.00 | 2022-06-02 | ||

| Life Chemicals | F1908-3053-2.5g |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95%+ | 2.5g |

$1574.0 | 2023-09-07 | |

| Life Chemicals | F1908-3053-5g |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95%+ | 5g |

$2361.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6513-1G |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95% | 1g |

¥ 5,214.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6513-10G |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95% | 10g |

¥ 16,374.00 | 2023-03-31 | |

| Chemenu | CM391253-10g |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95%+ | 10g |

$1872 | 2023-01-03 | |

| Chemenu | CM391253-250mg |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95%+ | 250mg |

$467 | 2023-01-03 | |

| Chemenu | CM391253-1g |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95%+ | 1g |

$778 | 2023-01-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6513-1g |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 95% | 1g |

¥5214.0 | 2024-04-24 | |

| Ambeed | A207886-1g |

1-Neopentyl-1H-pyrazole-4-carboxylic acid |

1403565-18-3 | 98% | 1g |

$771.0 | 2024-04-24 |

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

3. Book reviews

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1403565-18-3)

1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1403565-18-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science. The compound features a pyrazole core substituted with a 2,2-dimethylpropyl group at the 1-position and a carboxylic acid moiety at the 4-position, which together contribute to its unique chemical properties and reactivity.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity and scaffold hopping capabilities. Pyrazole derivatives have been extensively studied for their roles as pharmacophores in various therapeutic areas, including antiviral, anti-inflammatory, anticancer, and antimicrobial agents. The introduction of a bulky 2,2-dimethylpropyl group at the 1-position of the pyrazole ring introduces steric hindrance, which can influence both the electronic properties of the molecule and its interactions with biological targets. This modification is particularly valuable in designing molecules with improved metabolic stability or enhanced binding affinity.

The carboxylic acid functionality at the 4-position provides additional versatility for further chemical modifications. This site can be readily activated for amide bond formation, esterification, or coupling reactions via techniques such as peptide coupling or click chemistry. Such modifications are crucial in the development of peptidomimetics and protein-targeting agents, where precise control over molecular structure is essential for optimizing pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid to various biological targets with high accuracy. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, computational docking experiments have shown that this derivative could interact with key residues in serine/threonine proteases, potentially leading to the development of novel enzyme inhibitors.

In addition to its pharmaceutical applications, 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid has shown promise in material science. The rigid pyrazole ring and the bulky substituents can contribute to the compound's ability to form stable coordination complexes with metal ions. Such complexes have been explored as catalysts or luminescent materials due to their unique electronic properties. The carboxylic acid group further enhances these capabilities by allowing for metal chelation or surface functionalization.

The synthesis of 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include condensation reactions between hydrazine derivatives and α-bromo ketones or aldehydes, followed by carboxylation at the 4-position using reagents such as potassium carbonate or lithium hydroxide. Advances in green chemistry have also led to the development of more sustainable synthetic protocols, including catalytic methods that minimize waste and energy consumption.

One notable application of this compound is in the development of chiral pyrazole derivatives for asymmetric synthesis. The presence of the 2,2-dimethylpropyl group introduces steric bias, which can be exploited to achieve enantioselective transformations. Such chiral intermediates are crucial in producing enantiomerically pure drugs that exhibit improved therapeutic efficacy while minimizing side effects.

The growing interest in 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid has spurred research into its derivatives with modified substituents or additional functional groups. For example, fluorinated pyrazole analogs have been investigated for their potential role in enhancing drug bioavailability through modulation of lipophilicity and metabolic clearance. Similarly, heterocyclic fused systems incorporating pyrazole rings have been explored as novel scaffolds for drug discovery.

Evaluation of 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid in preclinical models has provided insights into its biological activity and safety profile. Initial studies indicate that the compound exhibits moderate solubility in aqueous buffers but may require formulation strategies such as solubilization techniques or prodrug design to enhance oral bioavailability. Pharmacokinetic studies suggest that metabolic stability could be influenced by the presence of the bulky side chain but may be amenable to optimization through structural modifications.

The future direction of research on 1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid is likely to focus on expanding its therapeutic applications through structural diversification and computational screening approaches. High-throughput virtual screening (HTVS) combined with experimental validation promises to accelerate the identification of novel bioactive derivatives. Furthermore, exploration of this compound's role in combination therapies may uncover synergistic effects that enhance treatment outcomes.

1403565-18-3 (1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 67733-31-7(Ethyl 4-oxo-4H-chromene-6-carboxylate)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 1421493-39-1(3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea)

- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)

- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)

- 929693-30-1(tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate)